(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
Overview
Description
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Biological Activity
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural properties influence its reactivity and biological interactions, making it a subject of interest for various research applications.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₅NO₃
- Molecular Weight : Approximately 173.21 g/mol
- IUPAC Name : Methyl (R)-6,6-dimethylmorpholine-3-carboxylate
- CAS Number : 1313278-08-8
The compound features a morpholine ring with two methyl groups at the 6-position and a carboxylate group at the 3-position, contributing to its unique chemical behavior and potential biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, enhancing its binding affinity to biological molecules.
- Receptor Interaction : The rigid morpholine structure allows for specific interactions with receptors and enzymes, which may modulate their activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including potential antimicrobial properties. Comparative analyses with similar compounds reveal distinct biological profiles.
Compound Name | Structure Characteristics | Notable Biological Properties |
---|---|---|
This compound | Chiral morpholine derivative | Potential antimicrobial activity |
Methyl morpholine-2-carboxylate | Lacks methyl substitutions at position 6 | Different reactivity profile |
N-Methylmorpholine | No carboxylate group; simpler structure | Primarily used as a solvent |
Case Studies and Research Findings
-
Antimicrobial Activity :
- In vitro studies have shown that morpholine derivatives, including this compound, possess significant antibacterial properties against Staphylococcus aureus and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were notably lower compared to control compounds, indicating strong efficacy against resistant strains .
-
Cytotoxicity Studies :
- Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds related to the morpholine structure have demonstrated antiproliferative activities against A549 lung cancer cells . These findings suggest that this compound could be explored further for its potential in cancer therapy.
- Molecular Docking Studies :
Properties
IUPAC Name |
methyl (3R)-6,6-dimethylmorpholine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOMIOFBGFGDHW-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@H](CO1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693476 | |
Record name | Methyl (3R)-6,6-dimethylmorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313278-08-8 | |
Record name | Methyl (3R)-6,6-dimethylmorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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